molecular formula C26H20N2O4S2 B11460859 Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate

Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11460859
M. Wt: 488.6 g/mol
InChI Key: NWZZJJLHGARYAL-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions. The process begins with the preparation of the core thieno[2,3-b]pyridine structure, which is then functionalized with various substituents. Common synthetic methods include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger thieno[2,3-b]pyridine core.

    Substitution Reactions: Functional groups are introduced to the core structure through substitution reactions, often using reagents like halides or organometallic compounds.

    Cyclization Reactions: The formation of the heterocyclic rings is achieved through cyclization reactions, which may involve the use of catalysts and specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Coupling Reactions: These reactions involve the joining of two molecules, often facilitated by a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are commonly used in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, or ethanol are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in the fields of anti-cancer and anti-inflammatory treatments.

    Industry: The compound’s properties make it suitable for use in materials science, such as the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.

    Furan Derivatives: Molecules such as furfural and furosemide, which include furan rings, are used in various chemical and medicinal applications.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which feature pyridine rings, are important in biological systems and pharmaceuticals.

Uniqueness

Ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-[(thiophen-2-ylcarbonyl)amino]thieno[2,3-b]pyridine-2-carboxylate stands out due to its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C26H20N2O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-6-phenyl-3-(thiophene-2-carbonylamino)thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C26H20N2O4S2/c1-3-31-26(30)23-22(28-24(29)20-10-7-13-33-20)21-17(19-12-11-15(2)32-19)14-18(27-25(21)34-23)16-8-5-4-6-9-16/h4-14H,3H2,1-2H3,(H,28,29)

InChI Key

NWZZJJLHGARYAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=C(O3)C)C4=CC=CC=C4)NC(=O)C5=CC=CS5

Origin of Product

United States

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